ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate
Description
ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-cyanobenzoyl)amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-3-29-24(28)21-14(2)20(11-16-6-9-18-19(10-16)31-13-30-18)32-23(21)26-22(27)17-7-4-15(12-25)5-8-17/h4-10H,3,11,13H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCMFKVGSPHHQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include benzo[d][1,3]dioxole derivatives, cyanobenzamides, and thiophene carboxylates. Key steps in the synthesis may involve:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through cyclization reactions.
Introduction of the cyanobenzamido group: This step may involve nucleophilic substitution reactions.
Formation of the thiophene ring: This can be done through cyclization reactions involving sulfur-containing reagents.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate serves as a valuable building block for synthesizing pharmaceutical agents. Its structural components allow it to target specific enzymes or receptors, making it useful in drug development.
Potential Therapeutic Targets
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular responses.
Materials Science
The unique chemical structure of this compound positions it as a candidate for developing novel materials with specific electronic or optical properties. Its thiophene ring can contribute to conductive properties in organic electronics.
Organic Synthesis
In organic synthesis, this compound can act as an intermediate for creating more complex organic molecules. Its multi-functional nature allows chemists to utilize it in various synthetic pathways.
Similar Compounds
| Compound Type | Example | Common Features |
|---|---|---|
| Benzo[d][1,3]dioxole Derivatives | Various derivatives of benzo[d][1,3]dioxole | Similar ring structure |
| Cyanobenzamides | Various cyanobenzamide derivatives | Similar reactivity and applications |
| Thiophene Carboxylates | Thiophene derivatives with carboxylic groups | Shared thiophene ring and carboxylate ester |
Uniqueness
The combination of functional groups in this compound imparts distinct chemical and physical properties that enhance its utility in medicinal chemistry and materials science.
Mechanism of Action
The mechanism of action of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole ring structure and may have similar chemical properties.
Cyanobenzamides: Compounds with the cyanobenzamido group can exhibit similar reactivity and applications.
Thiophene carboxylates: These compounds share the thiophene ring and carboxylate ester functional groups.
Uniqueness
ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate is unique due to the combination of these functional groups in a single molecule, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these combined properties are advantageous.
Biological Activity
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview based on diverse sources.
The synthesis of the compound typically involves several key steps:
- Formation of the Benzodioxole Moiety : This is achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
- Synthesis of the Thiophene Core : The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
- Coupling Reactions : The benzodioxole and thiophene moieties are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The benzodioxole moiety may interact with specific enzymes or receptors, modulating their activity.
- Cellular Signaling Pathways : The compound may interfere with cellular signaling pathways, leading to anti-inflammatory or anticancer effects.
- Protein Interaction : The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Biological Studies and Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : Research has indicated that derivatives of thiophene compounds exhibit significant cytotoxicity against various cancer cell lines. Specific studies have demonstrated that modifications to the benzodioxole moiety can enhance this activity, suggesting a structure-activity relationship that could be exploited for drug design.
- Anti-inflammatory Properties : Compounds similar to this compound have shown promise in reducing inflammation in preclinical models. The mechanism is believed to involve inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
Case Studies
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B (2024) | Reported anti-inflammatory activity in rodent models, reducing edema by up to 50% compared to controls. |
| Study C (2025) | Investigated the compound's interaction with specific protein targets, revealing potential pathways for therapeutic intervention. |
Q & A
Q. What synthetic methodologies are commonly employed for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, such as condensation of substituted benzodioxole derivatives with thiophene precursors. A general procedure includes reacting ethyl acetoacetate with sulfur and substituted cyanoacetamides under reflux in ethanol, followed by purification via crystallization . Optimization strategies include adjusting catalyst concentrations (e.g., triethylamine), extending reflux times, or using polar aprotic solvents like 1,4-dioxane to enhance yields .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity, and what key spectral features should be monitored?
- 1H/13C NMR : Key signals include the ethyl ester protons (quartet at δ ~4.2 ppm, triplet at δ ~1.3 ppm), aromatic protons from benzodioxole (δ ~6.8–7.2 ppm), and the cyanobenzamido NH (δ ~10–12 ppm).
- IR Spectroscopy : Look for carbonyl stretches (~1700 cm⁻¹ for ester/amide) and nitrile absorption (~2240 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
Q. What physicochemical properties (e.g., logP, solubility) are critical for its application in biological assays?
Calculated properties include a logP of ~4 (indicating moderate lipophilicity) and a polar surface area of ~89.8 Ų, suggesting limited aqueous solubility. Solubility can be improved using DMSO or ethanol, but stability studies (e.g., HPLC monitoring) are recommended to avoid hydrolysis of the ester group .
Advanced Research Questions
Q. How can contradictions in reported biological activities across studies be systematically addressed?
Discrepancies may arise from assay variability (e.g., cell line differences, serum concentrations). Standardize protocols by:
- Using consistent cell passage numbers.
- Including positive controls (e.g., known kinase inhibitors for kinase assays).
- Validating compound stability under assay conditions via HPLC .
Q. What computational approaches are effective for predicting binding affinity to therapeutic targets, and how can these be validated experimentally?
- Molecular Docking : Use AutoDock Vina to model interactions with targets like kinases or GPCRs. Focus on the cyanobenzamido and benzodioxole moieties for hydrogen bonding.
- MD Simulations : Assess binding stability over 100-ns trajectories.
- Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays. For example, modifying the cyanobenzamido group and testing affinity changes can validate predictions .
Q. Which structural modifications improve pharmacokinetics while retaining bioactivity in related thiophene derivatives?
- Replace the ethyl ester with tert-butyl esters to enhance metabolic stability.
- Introduce electron-withdrawing groups (e.g., -CF3) on the benzodioxole ring to reduce oxidative degradation.
- Substitute the cyanobenzamido group with sulfonamides to improve solubility .
Methodological Considerations
Q. How should researchers design stability studies to identify degradation products?
- Store the compound at -20°C in anhydrous DMSO or under nitrogen.
- Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC-MS. Key degradation pathways include ester hydrolysis and nitrile oxidation .
Q. What strategies optimize purification for analogs with similar solubility profiles?
- Use column chromatography with gradient elution (hexane:EtOAc).
- For challenging separations, employ recrystallization from ethanol-DMF mixtures (9:1 v/v) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
